4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative. The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of solid-phase catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated triazolopyridines.
Scientific Research Applications
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Thiadiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable scaffold in medicinal chemistry .
Biological Activity
4-(Methylsulfanyl)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has attracted interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazole ring fused to a pyridine moiety, with a methylthio group at the 4-position. The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. For instance, the synthesis often involves the reaction of substituted hydrazines with suitable carbonyl compounds under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:
- Cell Lines Tested : MDA-MB453 and MCF-7
- IC50 Values : The compound exhibited an IC50 value of 29.1 µM against MDA-MB453 and 15.3 µM against MCF-7 cells, indicating significant cytotoxic activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Efficacy : Active against E. coli and S. aureus.
- Mechanism : The presence of the methylthio group enhances its interaction with bacterial membranes, contributing to its antimicrobial action .
Anti-Alzheimer's Effects
Research indicates that derivatives of triazole compounds exhibit potential in treating neurodegenerative diseases:
- Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms.
- IC50 Values : The compound demonstrated an IC50 value of 16.00 ± 0.04% for AChE activity inhibition .
Structure-Activity Relationship (SAR)
Studies on the SAR of triazole derivatives reveal that modifications to the triazole and pyridine rings can significantly enhance biological activity. For example:
Compound | Modification | Biological Activity | IC50 Value |
---|---|---|---|
Compound A | Methylthio group | Anticancer | 29.1 µM |
Compound B | Fluorine substitution | Antimicrobial | Lower than control |
Compound C | Hydroxyl group | AChE inhibition | 16% |
These findings suggest that strategic modifications can lead to improved potency and selectivity for specific biological targets.
Clinical Implications
The promising results from in vitro studies necessitate further investigation through in vivo models to assess the therapeutic potential of this compound in clinical settings. Its dual action as an anticancer and antimicrobial agent positions it as a candidate for multi-target therapies.
Properties
CAS No. |
36258-85-2 |
---|---|
Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
4-methylsulfanyl-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-5-4(2-3-7-6)8-10-9-5/h2-3H,1H3,(H,8,9,10) |
InChI Key |
XVOIQASCHWHJFX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC2=NNN=C21 |
Origin of Product |
United States |
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